REACTION_CXSMILES
|
C[Si](C)(C)N[Si](C)(C)C.[Li].[Br:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[CH:15]2.[CH:21]([Si:24](Cl)([CH:28]([CH3:30])[CH3:29])[CH:25]([CH3:27])[CH3:26])([CH3:23])[CH3:22].O>O1CCCC1>[Br:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[N:17]([Si:24]([CH:28]([CH3:30])[CH3:29])([CH:25]([CH3:27])[CH3:26])[CH:21]([CH3:23])[CH3:22])[CH:16]=[CH:15]2 |f:0.1,^1:9|
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Name
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|
Quantity
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44.7 mL
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Type
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reactant
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Smiles
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C[Si](N[Si](C)(C)C)(C)C.[Li]
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Name
|
|
Quantity
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7.3 g
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Type
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reactant
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Smiles
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BrC=1C=C2C=CNC2=CC1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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8.62 g
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Type
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reactant
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Smiles
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C(C)(C)[Si](C(C)C)(C(C)C)Cl
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Type
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CUSTOM
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Details
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After stirring for 5 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
|
Details
|
to quench
|
Type
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CUSTOM
|
Details
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the reaction
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Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
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to give the crude mixture, which
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Type
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CUSTOM
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Details
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was purified via column chromatography on silica gel (9:1 Hexane/ethyl acetate)
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Reaction Time |
5 min |
Name
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|
Type
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product
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Smiles
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BrC=1C=C2C=CN(C2=CC1)[Si](C(C)C)(C(C)C)C(C)C
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |